molecular formula C17H16BrN B13418863 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine

5-(3-Bromopropyl)-5H-dibenz[b,f]azepine

Cat. No.: B13418863
M. Wt: 314.2 g/mol
InChI Key: IMSJFBPKFLAMHG-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-5H-dibenz[b,f]azepine is a chemical compound belonging to the class of dibenzazepines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry. The structure of this compound consists of a dibenzazepine core with a bromopropyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine typically involves the reaction of dibenz[b,f]azepine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. The dibenzazepine core can interact with neurotransmitter receptors, ion channels, and enzymes, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromopropyl)-5H-dibenz[b,f]azepine is unique due to the presence of the bromopropyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

11-(3-bromopropyl)benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSJFBPKFLAMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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